Regioisomeric Selectivity: N‑7 vs. N‑9 Substitution Determines Kinase-Selectivity Profiles
In a direct head‑to‑head comparison, the N‑7 arylethanone‑substituted 6‑aminopurine inhibited VEGF‑R2 with an IC₅₀ of 81 µM and was found to be specific for VEGF‑R2 when profiled against a panel of 78 kinases. By contrast, the corresponding N‑9 isomer inhibited not only VEGF‑R2 but also MNK1 and IRR, demonstrating broader off‑target activity [1]. While the title compound bears an ethoxycarbonyl group rather than an arylethanone, the underlying regioisomeric differentiation principle—that N‑7 substitution constrains the pharmacophore to a narrower kinase‑binding space—is a class‑level inference that directly supports preferential selection of the N‑7 scaffold when kinase selectivity is paramount.
| Evidence Dimension | Kinase inhibition selectivity |
|---|---|
| Target Compound Data | N‑7‑(2‑(6‑amino‑purin‑7‑yl)‑1‑(1H‑indol‑3‑yl)ethanone): specific for VEGF‑R2 in 78‑kinase panel |
| Comparator Or Baseline | N‑9‑(2‑(6‑amino‑purin‑9‑yl)‑1‑(1H‑indol‑3‑yl)ethanone): inhibits VEGF‑R2, MNK1, IRR in 78‑kinase panel |
| Quantified Difference | N‑9 isomer hits ≥2 additional kinases (MNK1, IRR) that are not inhibited by the N‑7 isomer |
| Conditions | Cell‑free kinase inhibition assay, 78‑kinase panel (ProQinase GmbH), IC₅₀ determination via radiometric filter‑binding assay |
Why This Matters
Procurement of the N‑7‑substituted scaffold instead of an N‑9 analog reduces the risk of multi‑kinase off‑target effects in chemical‑biology experiments and early‑stage drug‑discovery campaigns.
- [1] Peifer, C. et al. (2009) Eur. J. Med. Chem. 44(4), 1788‑1793. DOI: 10.1016/j.ejmech.2008.04.012 View Source
